3-(3-Benzylureido)propanoic acid
Overview
Description
3-(3-Benzylureido)propanoic acid is an organic compound with the molecular formula C11H14N2O3 It is a derivative of propanoic acid, where a benzylureido group is attached to the third carbon atom of the propanoic acid chain
Safety and Hazards
Future Directions
Indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been shown to improve metabolic disorders and is considered a promising metabolite . This suggests that 3-(3-Benzylureido)propanoic acid, which is structurally similar, may also have potential applications in the treatment of metabolic disorders.
Mechanism of Action
Target of Action
Compounds with similar structures, such as propanoic acid derivatives, are known to interact with various biological targets .
Biochemical Pathways
The exact biochemical pathways affected by “3-(3-Benzylureido)propanoic acid” are unknown. Propanoic acid, a similar compound, is generally metabolized via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
Similar compounds like propanoic acid are known to be well-absorbed and metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzylureido)propanoic acid typically involves the reaction of benzyl isocyanate with 3-aminopropanoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
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Step 1: Formation of Intermediate
Reactants: Benzyl isocyanate and 3-aminopropanoic acid
Solvent: Dichloromethane
Temperature: Room temperature
Reaction Time: 2-4 hours
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Step 2: Hydrolysis
Intermediate: Formed in step 1
Reagent: Water or dilute acid
Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzylureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzylureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-Benzylureido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Indolin-1-yl-3-oxopropanoyl)aminopropanoic acid
- 3-(3-Benzylureido)indolin-1-yl-3-oxopropanoyl-amino propanoic acid
Uniqueness
3-(3-Benzylureido)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its benzylureido group provides a distinct set of chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(benzylcarbamoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)6-7-12-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXWPAGHEVGPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585405 | |
Record name | N-(Benzylcarbamoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71274-38-9 | |
Record name | N-(Benzylcarbamoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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